molecular formula C3H6ClFO3S B13496967 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride

Cat. No.: B13496967
M. Wt: 176.60 g/mol
InChI Key: RGQVLPLKOPAOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride is a potent chemical compound with diverse applications in scientific research. This versatile material offers a wide range of possibilities for enhancing various studies and experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride can involve various synthetic routes. One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Industrial Production Methods

Industrial production methods for sulfonyl fluorides, including this compound, often involve direct fluorosulfonylation with fluorosulfonyl radicals. This approach is concise and efficient for producing sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride undergoes various types of reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organoboron reagents for Suzuki–Miyaura coupling , fluorinating agents, and oxidizing or reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various functionalized products .

Scientific Research Applications

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical biology.

    Biology: Employed in the preparation of negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers.

    Industry: Utilized in the preparation of surface-derivatized microcrystalline cellulose particles with strong zeta potential.

Mechanism of Action

The mechanism by which 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride include:

  • 3-Chloro-2-hydroxy-1-propanesulfonic acid
  • Sodium 3-chloro-2-hydroxypropane-1-sulfonate

Uniqueness

This compound is unique due to its specific reactivity and applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its potential in drug discovery and medicinal chemistry set it apart from similar compounds.

Properties

Molecular Formula

C3H6ClFO3S

Molecular Weight

176.60 g/mol

IUPAC Name

3-chloro-2-hydroxypropane-1-sulfonyl fluoride

InChI

InChI=1S/C3H6ClFO3S/c4-1-3(6)2-9(5,7)8/h3,6H,1-2H2

InChI Key

RGQVLPLKOPAOLU-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)O)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.